molecular formula C18H22BrNO B3107004 N-(3-Methoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrobromide CAS No. 1609399-86-1

N-(3-Methoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrobromide

Cat. No.: B3107004
CAS No.: 1609399-86-1
M. Wt: 348.3
InChI Key: NDTBDLHQCOTCIB-UHFFFAOYSA-N
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Description

N-(3-Methoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrobromide is a tetrahydronaphthalene-derived amine featuring a 3-methoxybenzyl substituent and a hydrobromide counterion. The compound’s molecular formula is C₁₈H₂₁NO·HBr, with a molecular weight of ~348.28 g/mol (calculated from the free base C₁₈H₂₁NO, 267.37 g/mol, plus HBr, 80.91 g/mol) . Its synthesis likely involves nucleophilic substitution between 1,2,3,4-tetrahydronaphthalen-1-amine and 3-methoxybenzyl bromide, followed by salt formation with HBr, analogous to methods described for related compounds .

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO.BrH/c1-20-16-9-4-6-14(12-16)13-19-18-11-5-8-15-7-2-3-10-17(15)18;/h2-4,6-7,9-10,12,18-19H,5,8,11,13H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDTBDLHQCOTCIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC2CCCC3=CC=CC=C23.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrobromide typically involves multiple steps. One common method starts with the preparation of the intermediate 1,2,3,4-tetrahydronaphthalen-1-amine. This intermediate is then reacted with 3-methoxybenzyl chloride under basic conditions to form the desired product. The final step involves the conversion of the free base to its hydrobromide salt by treatment with hydrobromic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrobromide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The aromatic ring can be reduced under specific conditions.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the aromatic ring can produce a fully saturated cyclohexane derivative.

Scientific Research Applications

N-(3-Methoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrobromide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of N-(3-Methoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrobromide involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below highlights key structural and physicochemical differences between the target compound and its analogs:

Compound Name (Hydrobromide Salt) Substituent Molecular Formula Molecular Weight (g/mol) Key Properties Source
N-(3-Methoxybenzyl)-... 3-OCH₃ C₁₈H₂₁NO·HBr 348.28 Moderate lipophilicity; electron-donating
N-(2,5-Dimethoxybenzyl)-... 2,5-(OCH₃)₂ C₁₉H₂₃NO₂·HBr 378.30 Higher solubility; bulkier substituent
N-(3-Nitrobenzyl)-... 3-NO₂ C₁₇H₁₈N₂O₂·HBr 365.22 Electron-withdrawing; potential reactivity
N-(4-Pyridinylmethyl)-... 4-Pyridinylmethyl C₁₆H₁₈N₂·HBr 388.15 Basic pyridine group; enhanced polarity

Key Observations :

  • Electron-Donating vs.
  • Solubility : The 2,5-dimethoxy analog () may exhibit higher aqueous solubility due to increased polarity, whereas the pyridinylmethyl derivative () introduces basicity, altering pH-dependent solubility .
  • Lipophilicity : The 3-nitrobenzyl analog () is more lipophilic than the methoxy derivatives, which could influence blood-brain barrier penetration .

Biological Activity

N-(3-Methoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrobromide is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : N-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine hydrobromide
  • Molecular Formula : C18H22BrNO
  • CAS Number : 708293-02-1

The mechanism of action for this compound involves its interaction with various biological targets. It is believed to modulate the activity of specific receptors and enzymes, which may lead to downstream signaling effects. The precise molecular targets remain under investigation but are crucial for understanding its pharmacological profile.

1. Antioxidant Activity

Recent studies have highlighted the antioxidant properties of derivatives related to this compound. For instance, compounds with similar structures have shown significant radical scavenging activity in DPPH assays. The antioxidant activity is crucial in mitigating oxidative stress-related cellular damage.

2. Anticancer Activity

This compound has demonstrated potential anticancer properties. In vitro studies indicate that it may exhibit cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Activity
U-87 (glioblastoma)~10Higher sensitivity compared to MDA-MB-231
MDA-MB-231 (breast)~30Moderate sensitivity

These findings suggest that this compound could be a candidate for further development in cancer therapy.

3. Neuropharmacological Effects

The compound may also interact with sigma receptors, which are implicated in various neurological processes. Studies indicate that ligands targeting sigma receptors can influence mood and anxiety disorders. This relationship suggests a potential application in neuropharmacology.

Case Studies and Research Findings

A number of studies have explored the biological activity of related compounds with similar structural features:

  • Study on Antioxidant Activity : A derivative showed antioxidant activity exceeding that of ascorbic acid by 1.4 times in DPPH assays .
  • Anticancer Studies : Compounds structurally related to this compound demonstrated significant cytotoxicity against glioblastoma cells compared to triple-negative breast cancer cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-Methoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrobromide
Reactant of Route 2
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N-(3-Methoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrobromide

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